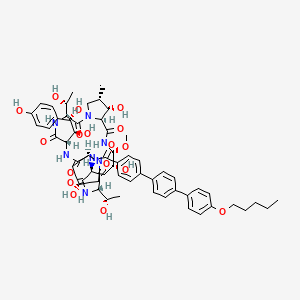

O-MethylAnidulafungin

Description

Anidulafungin is a semi-synthetic echinocandin antifungal agent with the chemical name 1-[(4R,5R)-4,5-dihydroxy-N2-[[4’’-(pentyloxy)[1,1’:4’,1’’-terphenyl]-4-yl]carbonyl]-L-ornithine]-echinocandin B . It inhibits 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis, and demonstrates potent activity against Candida spp. (MIC ≤0.03–4 µg/mL) and Aspergillus fumigatus (MIC90 ≤0.03 µg/mL) . Clinically, it is used to treat candidemia and invasive candidiasis, supported by robust efficacy in randomized controlled trials (RCTs) . Its molecular weight is 1,140.3 g/mol, and it is provided as a crystalline solid requiring storage at -20°C .

Properties

Molecular Formula |

C59H75N7O17 |

|---|---|

Molecular Weight |

1154.3 g/mol |

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-3-[(1R)-1-hydroxyethyl]-21-methoxy-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide |

InChI |

InChI=1S/C59H75N7O17/c1-6-7-8-25-83-41-23-19-36(20-24-41)34-11-9-33(10-12-34)35-13-15-38(16-14-35)52(75)60-42-27-44(71)57(82-5)64-56(79)48-49(72)30(2)28-66(48)59(81)46(32(4)68)62-55(78)47(51(74)50(73)37-17-21-39(69)22-18-37)63-54(77)43-26-40(70)29-65(43)58(80)45(31(3)67)61-53(42)76/h9-24,30-32,40,42-51,57,67-74H,6-8,25-29H2,1-5H3,(H,60,75)(H,61,76)(H,62,78)(H,63,77)(H,64,79)/t30-,31-,32+,40+,42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,57+/m0/s1 |

InChI Key |

MTZYYAFSXXAZRZ-LFWAYUOPSA-N |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OC)O |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-MethylAnidulafungin involves the methylation of anidulafungin. Anidulafungin itself is produced through a semi-synthetic process that starts with a fermentation product of Aspergillus nidulans . The methylation process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of O-MethylAnidulafungin follows a similar route to that of anidulafungin, with additional steps for methylation. The process involves large-scale fermentation, followed by extraction and purification of the fermentation product. The purified product is then subjected to methylation under controlled conditions to produce O-MethylAnidulafungin .

Chemical Reactions Analysis

Types of Reactions

O-MethylAnidulafungin undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methylated sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-methylated products .

Scientific Research Applications

O-MethylAnidulafungin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of echinocandins.

Biology: Researchers use it to investigate the mechanisms of fungal cell wall synthesis and its inhibition.

Mechanism of Action

O-MethylAnidulafungin exerts its antifungal effects by inhibiting the enzyme glucan synthase, which is responsible for the synthesis of β-(1,3)-glucan in the fungal cell wall . This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The compound specifically targets fungal cells, as glucan synthase is not present in mammalian cells, making it an effective and selective antifungal agent .

Comparison with Similar Compounds

Comparison with Caspofungin

In Vitro and In Vivo Efficacy

Anidulafungin and caspofungin belong to the echinocandin class but differ in susceptibility profiles. In a murine model of Candida parapsilosis infection, anidulafungin showed superior efficacy against caspofungin-resistant isolates, with survival rates of 80% vs. 40% for caspofungin . For caspofungin-susceptible strains, both drugs achieved comparable survival (>90%) .

Clinical Outcomes

A meta-analysis of seven RCTs (N=2,434 patients) found anidulafungin and caspofungin to have similar clinical success rates (72–75%) for invasive candidiasis . However, anidulafungin exhibits a more favorable pharmacokinetic profile, including linear dosing and lack of hepatic metabolism, reducing drug-drug interaction risks .

Comparison with Micafungin

Antifungal Activity

Both anidulafungin and micafungin demonstrate low MICs against Candida spp. (MIC90 ≤2 µg/mL), but anidulafungin has marginally lower MICs for C. glabrata (0.06 µg/mL vs. 0.12 µg/mL) . In a 2020 study of candidemia, anidulafungin and micafungin showed equivalent 30-day mortality rates (22% vs. 24%, p=0.64) and mycological eradication (88% vs. 85%) .

Pharmacological Advantages

Anidulafungin’s stability in plasma allows once-daily dosing without adjustments for renal or hepatic impairment, whereas micafungin requires dose modifications in hepatic dysfunction .

Combination Therapies and Resistance

Synergy with Adjuvant Agents

Against multidrug-resistant Candida auris, anidulafungin combined with manogepix (a novel antifungal) or 5-flucytosine reduced MICs by 4- to 8-fold, demonstrating synergistic activity . For example, anidulafungin + manogepix achieved 99% inhibition of C. auris at 0.5 µg/mL, compared to 8 µg/mL for anidulafungin alone .

Resistance Profiles

While echinocandins generally have low resistance rates, C. auris isolates in New York (2019) showed pan-resistance to anidulafungin, caspofungin, and micafungin. However, combination therapies restored susceptibility in 67% of cases .

Data Tables

Table 1: Comparative In Vitro Activity Against Key Pathogens

Table 2: Clinical Outcomes in Invasive Candidiasis

| Drug | Clinical Success Rate (%) | Mortality Rate (%) | Reference |

|---|---|---|---|

| Anidulafungin | 75 | 22 | |

| Caspofungin | 72 | 25 | |

| Micafungin | 73 | 24 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.